3-(3-Acetylphenyl)benzonitrile 3-(3-Acetylphenyl)benzonitrile
Brand Name: Vulcanchem
CAS No.: 893734-99-1
VCID: VC2028380
InChI: InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3
SMILES: CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Molecular Formula: C15H11NO
Molecular Weight: 221.25 g/mol

3-(3-Acetylphenyl)benzonitrile

CAS No.: 893734-99-1

Cat. No.: VC2028380

Molecular Formula: C15H11NO

Molecular Weight: 221.25 g/mol

* For research use only. Not for human or veterinary use.

3-(3-Acetylphenyl)benzonitrile - 893734-99-1

Specification

CAS No. 893734-99-1
Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
IUPAC Name 3-(3-acetylphenyl)benzonitrile
Standard InChI InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3
Standard InChI Key UVCNSNUNWCEGPT-UHFFFAOYSA-N
SMILES CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N
Canonical SMILES CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N

Introduction

Chemical Identity and Structure

3-(3-Acetylphenyl)benzonitrile, also known as 3'-Acetyl[1,1'-biphenyl]-3-carbonitrile, is an aromatic organic compound with the CAS registry number 893734-99-1 . The compound belongs to the class of substituted biphenyls, featuring two connected benzene rings with specific functional groups. The molecular structure contains a biphenyl core with an acetyl group (-COCH₃) at the meta position of one benzene ring and a nitrile group (-C≡N) at the meta position of the other benzene ring.

Molecular Information

The molecular formula of 3-(3-Acetylphenyl)benzonitrile is C₁₅H₁₁NO with a calculated molecular weight of 221.25 g/mol . The structure can be represented by the following characteristics:

ParameterValue
Molecular FormulaC₁₅H₁₁NO
Molecular Weight221.25 g/mol
CAS Number893734-99-1
SMILES NotationCC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N
InChIInChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3

Physical and Chemical Properties

Physical State and Appearance

Based on commercial sourcing information, 3-(3-Acetylphenyl)benzonitrile typically appears as a solid at room temperature . While specific data on its physical appearance is limited in the literature, related biphenyl derivatives often present as crystalline solids with colors ranging from white to pale yellow.

Synthetic Methods and Preparation

The synthesis of 3-(3-Acetylphenyl)benzonitrile can be approached through several routes, primarily based on cross-coupling methodologies commonly employed for biphenyl derivatives.

Suzuki-Miyaura Cross-Coupling

One potential synthetic route is through Suzuki-Miyaura cross-coupling reactions, which are widely used for forming carbon-carbon bonds between aryl halides and boronic acids or esters. This approach is evidenced in related literature for similar biphenyl systems :

  • Reaction of 3-acetylphenylboronic acid with 3-bromobenzonitrile

  • Alternative approach using 3-bromoacetylophenone with 3-cyanophenylboronic acid

The reaction typically employs palladium catalysts (such as Pd(OAc)₂ with triphenylphosphine) in the presence of bases and appropriate solvents.

Other Synthetic Approaches

Alternative methods could include:

  • Ullmann coupling reactions

  • Negishi coupling using organozinc compounds

  • Direct functionalization of biphenyl core through selective acetylation and cyanation strategies

Applications and Research Relevance

Pharmaceutical Research

3-(3-Acetylphenyl)benzonitrile serves as a valuable intermediate in pharmaceutical research and development. The compound has potential applications in:

  • Synthesis of kinase inhibitors, as evidenced by structurally related benzonitrile derivatives being investigated as inhibitors of TBK1 and IKKε kinases

  • Development of androgen receptor antagonists, where benzonitrile derivatives play important roles in treating prostate cancer and related conditions

  • Potential PD-1/PD-L1 inhibition research, where structurally related compounds have shown promise

Materials Science and Industrial Applications

The biphenyl structure combined with functional groups presents opportunities in:

  • Precursors for polymer synthesis, particularly in polyimides and polyamides

  • Development of specialized electronic materials, where the electron-withdrawing nitrile group and electron-donating acetyl group create interesting electronic properties

  • Potential applications in liquid crystal development and research

Structural Comparison with Related Compounds

3-(3-Acetylphenyl)benzonitrile shares structural similarities with several related compounds that have been more extensively studied:

Comparison with 3-Acetylbenzonitrile

3-Acetylbenzonitrile (CAS: 6136-68-1) is a simpler structural analog with both the acetyl and nitrile groups on the same benzene ring :

Property3-(3-Acetylphenyl)benzonitrile3-Acetylbenzonitrile
Molecular FormulaC₁₅H₁₁NOC₉H₇NO
Molecular Weight221.25 g/mol145.16 g/mol
StructureBiphenyl with meta-acetyl and meta-nitrile on separate ringsSingle benzene ring with meta-acetyl and nitrile
Melting PointNot extensively documented98-100°C
Boiling PointNot extensively documented120°C (5 mmHg)

Comparison with Other Substituted Biphenyls

The literature contains numerous examples of substituted biphenyls with various functional groups. For example, 4'-methyl-[1,1'-biphenyl]-4-carbonitrile and 4-(naphthalen-2-yl)benzonitrile have been reported with full spectroscopic characterization .

Spectroscopic Data and Characterization

While comprehensive spectroscopic data for 3-(3-Acetylphenyl)benzonitrile is limited in the available literature, characterization would typically involve:

Nuclear Magnetic Resonance (NMR) Spectroscopy

Based on related structures, the expected ¹H NMR spectrum would show:

  • A singlet around 2.6-2.7 ppm for the methyl protons of the acetyl group

  • Complex multiplets in the aromatic region (7.0-8.2 ppm) for the 9 aromatic protons

  • The proton adjacent to the nitrile group would likely appear downfield due to the electron-withdrawing effect

Infrared (IR) Spectroscopy

Key characteristic bands would include:

  • C≡N stretching around 2200-2240 cm⁻¹

  • C=O stretching around 1680-1700 cm⁻¹

  • Aromatic C=C stretching around 1600 and 1500 cm⁻¹

Current Research and Future Perspectives

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